(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Overview
Description
The compound (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule featuring multiple functional groups, including oxadiazole, pyridine, piperazine, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multi-step organic synthesis. A general synthetic route might include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Pyridine Derivative Synthesis: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Piperazine Coupling: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine as a nucleophile.
Benzofuran Synthesis: The benzofuran ring can be synthesized via the cyclization of ortho-hydroxyaryl ketones.
Final Coupling: The final step involves coupling the synthesized intermediates under conditions that promote the formation of the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzofuran moiety.
Reduction: Reduction reactions could target the oxadiazole ring or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit various activities due to its structural features. It could act as an enzyme inhibitor, receptor modulator, or signaling molecule.
Medicine
In medicine, the compound’s potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with multiple biological targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyridine moieties may facilitate binding to active sites, while the piperazine and benzofuran groups could modulate the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- (4-(5-(5-Propyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Uniqueness
The unique combination of functional groups in (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone distinguishes it from similar compounds. The presence of the ethyl group on the oxadiazole ring and the methoxy group on the benzofuran ring may confer distinct biological activities and chemical reactivity.
This compound , covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-3-20-25-22(26-32-20)16-7-8-19(24-14-16)27-9-11-28(12-10-27)23(29)18-13-15-5-4-6-17(30-2)21(15)31-18/h4-8,13-14H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWRSTPCKSRYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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